N-TERT-BUTYL-2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE
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Overview
Description
N-TERT-BUTYL-2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly valuable for the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE typically involves the reaction of tert-butyl benzoate with nitriles, catalyzed by Zn(ClO4)2·6H2O. This reaction is carried out at 50°C under solvent-free conditions, yielding N-tert-butyl amides in high yields . Other methodologies include the Staudinger reaction, Schmidt reaction, oxidative amidation of aldehydes and alcohols, aminocarbonylation reaction, amidation of aryl halides, and oxidation of imines .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of Zn(ClO4)2·6H2O as a catalyst is preferred due to its efficiency and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-TERT-BUTYL-2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE has wide applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-TERT-BUTYL-2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE include:
- N-(tert-butyl)-4-chloroaniline
- N-TERT-BUTYL-4-METHYL-BENZAMIDE
- N-(tert-Butyl)-4-fluorobenzenesulfonamide
Uniqueness
What sets this compound apart is its unique structure, which provides a chemically differentiated building block for organic synthesis and medicinal chemistry. Its hindered amine motif makes it particularly valuable for the preparation of drug candidates .
Properties
IUPAC Name |
N-tert-butyl-2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-19(2,3)21-18(23)13-22(15-7-5-14(20)6-8-15)27(24,25)17-11-9-16(26-4)10-12-17/h5-12H,13H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUCBCZLDHDUEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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